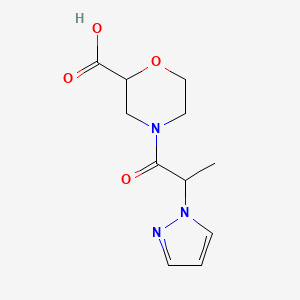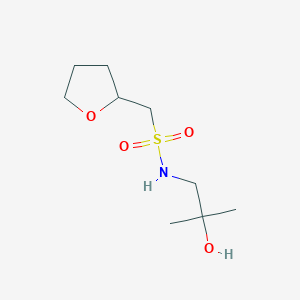![molecular formula C15H17NO4 B7589084 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid, also known as MPAC, is a chemical compound that has been the subject of scientific research due to its potential uses in the field of medicine. MPAC is a morpholine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied.
Wirkmechanismus
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid exerts its biological effects by inhibiting the activity of enzymes such as beta-lactamases and chitinases, which are involved in the growth and survival of bacteria and fungi. 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid also inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Additionally, 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid inhibits the formation of amyloid beta plaques by binding to the protein and preventing its aggregation.
Biochemical and Physiological Effects:
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been found to have low toxicity and good bioavailability, making it a promising candidate for the development of new drugs. In animal studies, 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been found to have antibacterial and antifungal activity, and to inhibit the growth of cancer cells. 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has also been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has several advantages for lab experiments, including its low toxicity, good bioavailability, and ability to inhibit the activity of enzymes involved in bacterial and fungal growth. However, 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid also has limitations, such as its limited solubility in water and its potential to interact with other compounds in biological systems.
Zukünftige Richtungen
There are several future directions for research on 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid, including the development of new antibiotics and antifungal agents based on its structure, the further investigation of its potential uses in cancer treatment, and the development of new drugs for the treatment of Alzheimer's disease. Additionally, the optimization of synthesis methods for 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid and the investigation of its interactions with other compounds in biological systems are areas that require further research.
Synthesemethoden
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been synthesized using various methods, including the reaction of 3-methylphenylprop-2-enoyl chloride with morpholine-2-carboxylic acid in the presence of a base such as triethylamine. Other methods include the reaction of 3-methylphenylprop-2-enoyl isocyanate with morpholine-2-carboxylic acid and the reaction of 3-methylphenylprop-2-enoyl azide with morpholine-2-carboxylic acid. These methods have been optimized to yield high purity and high yield of 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been studied for its potential uses in the field of medicine. It has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has also been studied for its potential uses in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Furthermore, 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been studied for its potential uses in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
Eigenschaften
IUPAC Name |
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-11-3-2-4-12(9-11)5-6-14(17)16-7-8-20-13(10-16)15(18)19/h2-6,9,13H,7-8,10H2,1H3,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFCWFOLWOCJDI-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)N2CCOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)N2CCOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7589004.png)
![4-[2-(Thiophene-2-carbonylamino)acetyl]morpholine-2-carboxylic acid](/img/structure/B7589018.png)
![3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7589028.png)
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589036.png)
![3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7589053.png)
![4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7589056.png)
![2-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7589059.png)

![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)



![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)